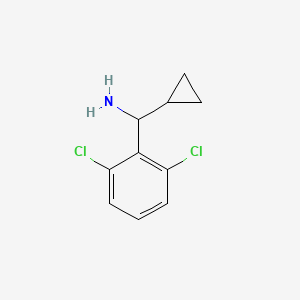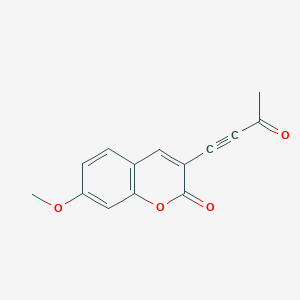
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is a chemical compound belonging to the benzopyran family. It is characterized by a benzopyran core structure with a methoxy group at the 7th position and a 3-oxo-1-butynyl group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and 3-oxo-1-butynyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Coupling Reaction: The key step involves the coupling of the 7-methoxy-2H-1-benzopyran-2-one with the 3-oxo-1-butynyl derivative under controlled conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- may involve large-scale reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed for purification.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
科学研究应用
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the 3-oxo-1-butynyl group.
Umbelliferone: A related compound with a hydroxy group instead of a methoxy group at the 7th position.
Herniarin: Another benzopyran derivative with different substituents.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is unique due to the presence of both the methoxy group and the 3-oxo-1-butynyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
676256-42-1 |
|---|---|
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
7-methoxy-3-(3-oxobut-1-ynyl)chromen-2-one |
InChI |
InChI=1S/C14H10O4/c1-9(15)3-4-11-7-10-5-6-12(17-2)8-13(10)18-14(11)16/h5-8H,1-2H3 |
InChI 键 |
OGGILYGVVKVHTA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C#CC1=CC2=C(C=C(C=C2)OC)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


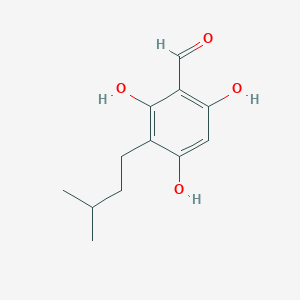
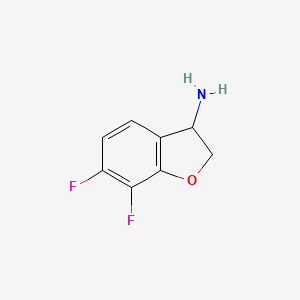
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
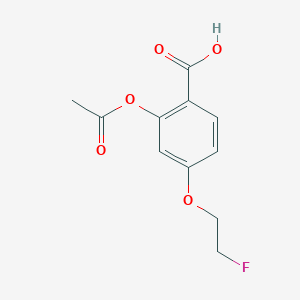

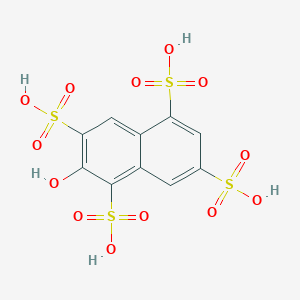
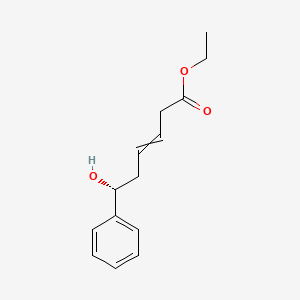
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
